REACTION_SMILES
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[CH2:23]([N+:24]([CH2:25][CH3:26])([CH2:27][CH3:28])[CH2:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)[CH3:36].[CH3:3][I:4].[Cl-:22].[Cl:19][CH2:20][Cl:21].[Na+:2].[OH-:1].[OH:5][c:6]1[cH:7][cH:8][c:9]2[c:14]([cH:15]1)[O:13][C:12]([CH3:16])([CH3:17])[CH2:11][C:10]2=[O:18]>>[CH3:3][O:5][c:6]1[cH:7][cH:8][c:9]2[c:14]([cH:15]1)[O:13][C:12]([CH3:16])([CH3:17])[CH2:11][C:10]2=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(=O)c2ccc(O)cc2O1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)OC(C)(C)CC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |